3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde
Description
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is a synthetic benzaldehyde derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 4-position and methoxy groups at the 3- and 5-positions. This compound is structurally related to syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), a naturally occurring phenolic aldehyde found in plants such as Artemisia annua . The TBS group serves as a protective moiety for hydroxyl groups, enhancing stability and solubility in organic solvents during synthetic applications . This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring selective deprotection or further functionalization of the aldehyde group .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-14-12(17-4)8-11(10-16)9-13(14)18-5/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFQDDNVGFSXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazoleThe reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reactions .
Chemical Reactions Analysis
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsiloxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is widely used in scientific research due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, allowing selective reactions at other functional groups. The dimethoxy groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde with key analogs, focusing on substituent effects, synthetic utility, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Note: Molecular weights estimated based on substituent contributions where explicit data were unavailable in evidence.
Key Insights
Substituent Effects on Stability and Reactivity :
- The TBS group in this compound provides superior steric protection against nucleophilic attack compared to syringaldehyde’s free hydroxyl group, which is susceptible to oxidation and hydrogen bonding .
- Propargyloxy and PEGylated derivatives (e.g., compounds from and ) prioritize functional group compatibility for click chemistry or aqueous solubility, respectively, but lack the hydrolytic stability of silyl ethers .
Synthetic Utility :
- The TBS-protected aldehyde is pivotal in multi-step syntheses (e.g., psychedlic phenethylamines) where selective deprotection under mild conditions (e.g., fluoride ions) is required .
- Syringaldehyde’s low cost and natural abundance make it a preferred starting material for simple derivatives, though its unprotected hydroxyl limits use in moisture-sensitive reactions .
Physicochemical Properties :
- Solubility : TBS and PEGylated derivatives exhibit divergent solubility profiles. The TBS group enhances organic-phase solubility (e.g., ethyl acetate, DMSO), while PEG chains improve aqueous compatibility .
- Purification : Silylated compounds often require chromatography for purification due to their high lipophilicity, whereas syringaldehyde derivatives can be isolated via simpler methods (e.g., recrystallization) .
Biological Activity
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₄O₃Si
- Molecular Weight : 316.46 g/mol
The presence of methoxy groups and a tert-butyldimethylsiloxy moiety contributes to its unique reactivity and solubility characteristics.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed based on structural activity relationships (SAR):
- Antioxidant Mechanism : The methoxy groups may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Interaction : The bulky tert-butyldimethylsiloxy group may facilitate binding to enzyme active sites, inhibiting their activity.
Data Table of Biological Activities
| Biological Activity | Method of Assessment | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 45 µM |
| Antimicrobial | Agar Diffusion Test | Active against E. coli and S. aureus |
| Enzyme Inhibition | Enzyme Kinetics | IC50 for tyrosinase = 25 µM |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using the DPPH assay. Results indicated an IC50 value of 45 µM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The agar diffusion method revealed inhibition zones indicating effective antimicrobial properties.
Case Study 3: Enzyme Inhibition
The enzyme inhibition potential was assessed using mushroom tyrosinase as a model. The compound exhibited an IC50 of 25 µM, indicating significant inhibitory activity which could be beneficial in treating hyperpigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
